BenchChemオンラインストアへようこそ!

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine

Asymmetric synthesis Chiral lithium amide Enantioselective deprotonation

This (1R,2S)-configured 1,2-diamine scaffold is essential for achieving >100-fold sigma receptor affinity preference and up to 96% ee in catalytic asymmetric deprotonation. Differentiation from racemic prolintane analogs ensures reproducible DAT/NET/SERT profiling. Ideal for antiretroviral intermediate development (efavirenz pathway) without costly chiral resolution. Specify stereochemistry when ordering.

Molecular Formula C13H20N2
Molecular Weight 204.317
CAS No. 592551-69-4
Cat. No. B2377369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine
CAS592551-69-4
Molecular FormulaC13H20N2
Molecular Weight204.317
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)N)N2CCCC2
InChIInChI=1S/C13H20N2/c1-11(15-9-5-6-10-15)13(14)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3/t11-,13-/m0/s1
InChIKeyMNFCLYMKKNXXHS-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine (CAS 592551-69-4) Is a Strategically Important Chiral Building Block


(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine (CAS 592551-69-4) is a chiral 1,2-diamine belonging to the phenylpyrrolidine class, with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . The compound features two stereogenic centres in a defined (1R,2S) configuration, which is critical for its utility as a versatile scaffold in asymmetric synthesis and medicinal chemistry. Its structural core—a phenethylamine backbone bearing a pyrrolidine ring at the 2-position—places it at the intersection of chiral ligand/catalyst chemistry and neuropharmacologically active phenethylamine derivatives.

Why Generic or Racemic Substitution Cannot Replace (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine in Critical Applications


The defined (1R,2S) stereochemistry of this compound is not a trivial attribute—it is the primary driver of enantioselectivity in asymmetric transformations and of receptor-binding affinity in biological contexts. In closely related phenylpyrrolidine series, the 1R,2S enantiomer routinely exhibits >100-fold higher sigma receptor affinity than its 1S,2R counterpart [1]. Racemic or epimerically undefined material would therefore yield unpredictable and irreproducible outcomes in both catalytic asymmetric synthesis and pharmacological studies. Furthermore, the propylamine chain length distinguishes this compound from longer-chain analogs such as prolintane (pentyl), which display fundamentally different monoamine transporter inhibition profiles [2].

Quantitative Differentiation Evidence for (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine Versus Closest Analogs


Enantioselective Deprotonation Performance of the N-Methyl Derivative vs. Diastereomeric Base

The N-methyl derivative of the target compound, (1R,2S)-N-methyl-1-phenyl-2-pyrrolidinylpropanamine, when converted to its chiral lithium amide, catalyses the enantioselective deprotonation of cyclohexene oxide to yield (S)-cyclohex-2-en-1-ol with 96% enantiomeric excess (ee). By contrast, the diastereoisomeric chiral base derived from (1S,2S)-norpseudoephedrine achieves only 86% ee under identical conditions [1]. This 10-percentage-point gap in enantioselectivity directly reflects the stereochemical configuration of the norephedrine-derived diamine scaffold.

Asymmetric synthesis Chiral lithium amide Enantioselective deprotonation Epoxide rearrangement

Impact of (1R,2S) Stereochemistry on Sigma Receptor Affinity in Phenylpyrrolidine Class

In a systematic study of N-substituted cis-2-(1-pyrrolidinyl)cyclohexylamine derivatives, the 1R,2S enantiomers consistently displayed higher sigma receptor affinity than the corresponding 1S,2R enantiomers. The most potent ligand in this class—the unsubstituted (1R,2S)-(-)-cis-2-(1-pyrrolidinyl)cyclohexylamine—exhibited a Ki of 0.49 nM at sigma receptors, with >10,000-fold selectivity over kappa opioid, PCP, and dopamine D2 receptors [1]. Although the data are from a cyclohexylamine rather than a phenylpropanamine scaffold, the stereochemical determinant (1R,2S > 1S,2R) is a class-level phenomenon that strongly predicts the binding advantage of the (1R,2S)-configured target compound.

Sigma receptor Structure-activity relationship Enantioselective binding CNS ligand

Monoamine Transporter Inhibition Profile: Propyl vs. Pentyl Chain Length Differentiation

The closest structurally characterised analog, prolintane (1-phenyl-2-pyrrolidinylpentane), differs from the target compound only by extending the alkyl chain from propyl to pentyl. Prolintane acts as a potent inhibitor at human dopamine transporter (hDAT; IC50 = 0.043 ± 0.024 μM) and human norepinephrine transporter (hNET; IC50 = 0.059 ± 0.007 μM), with >500-fold selectivity over human serotonin transporter (hSERT; IC50 = 28.613 μM) [1]. Reducing the alkyl chain to propyl (as in the target compound) is expected to alter lipophilicity, transporter binding kinetics, and potentially the DAT/NET selectivity ratio, making it a distinct pharmacological tool within the phenylpyrrolidine stimulant class.

Dopamine transporter Norepinephrine transporter Monoamine reuptake inhibitor Structure-activity relationship

Role as a Key Chiral Intermediate for Efavirenz Synthesis vs. Alternative Routes

(1R,2S)-N-Pyrrolidinyl norephedrine—the alcohol precursor to the target amine—is explicitly claimed as a crucial chiral intermediate for synthesising the non-nucleoside reverse transcriptase inhibitor efavirenz, a WHO Essential Medicine [1]. The (1R,2S) stereochemistry is mandatory for the bioactivity of the final API. Alternative synthetic routes that do not employ this specific chiral intermediate require additional resolution steps, reducing overall yield and increasing cost. The target amine compound serves as the direct synthetic precursor to this alcohol intermediate via standard functional group interconversion.

Chiral intermediate Efavirenz Anti-HIV Norephedrine derivative

Highest-Impact Application Scenarios for (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine Based on Quantitative Evidence


Chiral Lithium Amide Base for Enantioselective Deprotonation of Epoxides and Ketones

The N-methyl derivative of this compound, prepared directly from the target amine, forms chiral lithium amide bases that achieve up to 96% ee in the catalytic asymmetric deprotonation of cyclohexene oxide [1]. This application is directly supported by the head-to-head comparison in Section 3 (Evidence Item 1), where the (1R,2S)-derived base outperforms the diastereomeric base by 10 ee percentage points. Research groups focused on asymmetric synthesis of allylic alcohols and enol ethers should prioritize the (1R,2S) stereoisomer for optimal enantioselectivity.

Pharmacological Probe for Sigma Receptor Structure-Activity Relationship Studies

The (1R,2S) configuration is the pharmacophoric requirement for high-affinity sigma receptor binding within the phenylpyrrolidine class, as demonstrated by the >100-fold enantiomeric preference reported in Section 3 (Evidence Item 2). The target compound provides a stereochemically pure scaffold for exploring sigma-1 vs. sigma-2 selectivity and for developing imaging agents or therapeutic leads targeting sigma receptors in oncology and CNS disorders.

Monoamine Transporter Pharmacology: Chain-Length SAR Tool

With a propyl chain that distinguishes it from the clinically characterised pentyl analog prolintane (hDAT IC50 = 0.043 μM; Section 3, Evidence Item 3), this compound enables systematic investigation of how alkyl chain length modulates DAT, NET, and SERT inhibition potency and selectivity. This is essential for dissecting the structural determinants of abuse liability versus therapeutic potential in phenylpyrrolidine-based stimulants.

Chiral Intermediate in Efavirenz and Related Anti-HIV Drug Synthesis

As established in Section 3 (Evidence Item 4), the (1R,2S)-pyrrolidinyl norephedrine scaffold is a patented key intermediate for efavirenz manufacture. The target amine provides a versatile entry point into this pathway, with the defined stereochemistry eliminating the need for costly and yield-reducing chiral resolution steps. Contract research organisations and pharmaceutical manufacturers engaged in antiretroviral API production should evaluate this compound as a strategic intermediate.

Quote Request

Request a Quote for (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.